molecular formula C12H12N2O3 B2519701 2-(1H-indol-2-ylformamido)propanoic acid CAS No. 957005-56-0

2-(1H-indol-2-ylformamido)propanoic acid

Cat. No. B2519701
M. Wt: 232.239
InChI Key: GLMNAEZCOPCAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-(1H-indol-2-ylformamido)propanoic acid" is closely related to the family of compounds that include derivatives of indole-3-ylpropanoic acid. These compounds are of significant interest due to their biological relevance and potential pharmaceutical applications. The indole moiety is a common structure within many natural products and pharmaceuticals, and modifications on this core structure can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid involved refluxing the amino acid in acetic acid, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . This method suggests a straightforward approach to synthesizing indole-based amino acids, which could potentially be adapted for the synthesis of 2-(1H-indol-2-ylformamido)propanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction analysis. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was found to be monoclinic with specific cell parameters and stabilized by hydrogen bonds . The indole ring in these structures is typically planar, which is a common feature that could be expected in the molecular structure of 2-(1H-indol-2-ylformamido)propanoic acid.

Chemical Reactions Analysis

While specific reactions of 2-(1H-indol-2-ylformamido)propanoic acid are not detailed in the provided papers, related compounds have been shown to participate in various chemical reactions. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate was reacted with ureas to yield polycyclic meridianin analogues with a uracil structural unit . This indicates that indole-based compounds can undergo reactions with ureas to form more complex structures, which could be relevant for the chemical reactions of 2-(1H-indol-2-ylformamido)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through their crystal structures. The compounds exhibit intermolecular hydrogen bonding, which is a key factor in determining their physical properties such as solubility and crystal formation . The presence of the indole ring and the specific substituents can influence the acidity, basicity, and overall reactivity of these compounds. These properties are crucial for understanding the behavior of 2-(1H-indol-2-ylformamido)propanoic acid in different environments and could predict its solubility, stability, and reactivity.

Scientific Research Applications

Computational Peptidology and Drug Design

Computational peptidology, aided by conceptual density functional theory, has been applied to study the molecular properties and structures of new antifungal tripeptides, including derivatives related to 2-(1H-indol-2-ylformamido)propanoic acid. This approach facilitates the prediction of reactivity descriptors and bioactivity scores, contributing significantly to the drug design process, especially in the development of antifungal agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Catalytic Transformations in Organic Synthesis

Catalytic transformations using N,N-dimethylformamide (DMF) as a reagent have been explored for the cyanation of heteroarenes, such as indoles, presenting an alternative method for preparing aryl nitriles. This process underscores the versatility of indole derivatives in synthesizing complex organic molecules, thereby expanding the toolkit available for synthetic chemistry (Ding & Jiao, 2011).

Inhibition of Cytosolic Phospholipase A2α

Research into the design, synthesis, and biological evaluation of indole-based compounds has led to the identification of potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme involved in inflammatory processes. This work has implications for the development of new therapeutic agents for inflammation-related diseases (Tomoo et al., 2014).

Novel Synthetic Pathways

The synthesis of polycyclic meridianin analogues from 3-indoleacetic acid derivatives highlights innovative approaches in organic synthesis, providing new pathways for the construction of complex molecular architectures with potential pharmaceutical applications (Časar et al., 2005).

Enzyme Inhibition Studies

Indole derivatives have been assessed for their inhibitory potential against the urease enzyme, demonstrating significant bioactivity. This research not only contributes to our understanding of enzyme inhibition mechanisms but also highlights the therapeutic potential of indole-based compounds in treating diseases related to urease activity (Nazir et al., 2018).

properties

IUPAC Name

2-(1H-indole-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNAEZCOPCAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-ylformamido)propanoic acid

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